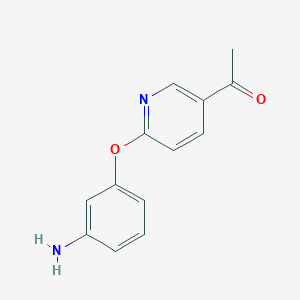

5-Acetyl-2-(3-aminophenoxy) pyridine

Descripción

Contextualization within Pyridine (B92270) Heterocyclic Chemistry

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. mdpi.com As a six-membered nitrogen-containing heterocycle, it is a structural isostere of benzene (B151609), but the nitrogen atom imparts unique properties, including basicity, polarity, and the ability to participate in hydrogen bonding. nih.gov This makes the pyridine nucleus a "privileged scaffold," frequently incorporated into a diverse range of FDA-approved drugs and natural products like vitamins and alkaloids. mdpi.comresearchgate.net

Pyridine derivatives are noted for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The inclusion of a pyridine motif can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, permeability, and potency. nih.gov The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to create large libraries of compounds for screening against various biological targets. mdpi.com The synthesis of substituted pyridines is a major focus of organic chemistry, with numerous methods developed to construct this important heterocyclic system. ijnrd.org

Significance of Functional Moieties: Acetyl, Phenoxy, and Amino Groups in Molecular Design

The specific combination of acetyl, phenoxy, and amino groups on the pyridine core of 5-Acetyl-2-(3-aminophenoxy)pyridine is crucial to its chemical character and potential utility. Each functional group contributes distinct properties that are highly valued in molecular design.

Acetyl Group (-COCH₃): The acetyl group is a key functional group in organic chemistry and biochemistry. Its presence can significantly influence a molecule's polarity and solubility. In pharmaceuticals, acetylation is a common strategy to modify the properties of drugs, often improving their stability and bioavailability. For instance, the acetyl group in acetylsalicylic acid (aspirin) is critical for its anti-inflammatory activity. Furthermore, the acetyl moiety is central to cellular metabolism in the form of acetyl-CoA.

Phenoxy Group (-O-C₆H₅): The phenoxy group is considered a privileged moiety in medicinal chemistry, found in numerous drugs targeting a wide range of conditions. mdpi.com It can engage in hydrophobic interactions and π-π stacking with biological receptors, which are crucial for molecular recognition and binding affinity. mdpi.com The ether linkage provides a degree of conformational flexibility, while the aromatic ring can be further substituted to fine-tune electronic and steric properties.

Amino Group (-NH₂): The amino group is a primary amine that imparts basicity to the molecule and serves as a hydrogen bond donor. This functionality is fundamental to the structure of amino acids and proteins. mdpi.com In drug design, an amino group can form key ionic interactions or hydrogen bonds with target enzymes or receptors, anchoring the molecule in the binding site. mdpi.com It also provides a reactive handle for further chemical modification, allowing for the synthesis of derivatives and conjugates. mdpi.com

Overview of Research Trajectories for 5-Acetyl-2-(3-aminophenoxy)pyridine

While specific, in-depth research on 5-Acetyl-2-(3-aminophenoxy)pyridine is not extensively documented in publicly available literature, its structure suggests several logical research trajectories. The compound is primarily viewed as a valuable chemical intermediate or building block for the synthesis of more complex, potentially bioactive molecules.

Research involving similar structures provides a blueprint for its potential applications. For example, compounds like 1-(6-Bromo-pyridin-3-yl)ethanone (5-Acetyl-2-bromopyridine) are widely used as intermediates in cross-coupling and nucleophilic substitution reactions to create libraries of novel compounds for drug discovery and agrochemical development. chemimpex.com The aminophenoxy moiety in the target molecule offers a site for further derivatization, such as acylation or alkylation, to explore structure-activity relationships (SAR). The acetyl group can be a precursor for other functionalities through reactions like condensation or reduction. mdpi.com Therefore, a primary research trajectory for this compound is its use in synthetic and medicinal chemistry to generate novel thieno[2,3-b]pyridines, a class of compounds known for potent anti-proliferative activity. mdpi.com

Rationale for Comprehensive Academic Inquiry into the Compound

The rationale for a thorough academic investigation of 5-Acetyl-2-(3-aminophenoxy)pyridine is multifaceted and compelling. It stems from the established importance of its core structure and the synergistic potential of its functional groups.

Privileged Structural Core: The pyridine nucleus is a well-validated scaffold in countless biologically active compounds, making any new, unexplored derivative an immediate candidate for investigation. researchgate.net

Multi-functional Design: The compound strategically combines three key functional groups. The phenoxy ether linkage, the acetyl carbonyl group, and the aromatic amino group provide multiple points for non-covalent interactions (hydrogen bonding, hydrophobic, π-stacking) with biological macromolecules. This pre-organized arrangement of functionalities makes it an attractive scaffold for designing ligands for specific protein targets.

Synthetic Versatility: The presence of reactive sites—the amino group for amide formation, the acetyl group for condensation reactions, and the pyridine nitrogen for potential quaternization—renders the molecule a highly versatile platform. It can be used to synthesize a diverse library of derivatives for high-throughput screening in drug discovery programs, particularly in areas like oncology and infectious diseases where pyridine-based compounds have shown significant promise. mdpi.commdpi.com

Unexplored Chemical Space: As a relatively understudied molecule, 5-Acetyl-2-(3-aminophenoxy)pyridine represents an opportunity to explore new chemical space. A comprehensive study of its synthesis, reactivity, and potential biological activities could lead to the discovery of novel chemical probes, materials, or therapeutic leads.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[6-(3-aminophenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYDYZRSDDSVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetyl 2 3 Aminophenoxy Pyridine and Its Structural Analogues

Strategies for Constructing the Pyridine (B92270) Core Featuring Substituents

The formation of the 2,5-disubstituted pyridine scaffold is a critical first step in the synthesis of the target molecule. Various classical and modern organic reactions can be employed to achieve this, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Modified Hantzsch Pyridine Synthesis and Cycloaddition Reactions

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile approach to substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. In a modified approach tailored for 2,5-disubstituted pyridines, a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) are condensed. For the synthesis of a precursor to 5-Acetyl-2-(3-aminophenoxy)pyridine, the selection of appropriate starting materials is key to introducing the necessary functionalities at the C2 and C5 positions.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide another powerful tool for constructing the pyridine ring. Aza-Diels-Alder reactions, involving the reaction of a diene with an imine or a related nitrogen-containing dienophile, can be employed to form the six-membered heterocyclic ring with a high degree of regioselectivity. The choice of diene and dienophile determines the substitution pattern of the resulting pyridine.

Ring-Forming Reactions for 2,5-Disubstituted Pyridine Scaffolds

Beyond the Hantzsch synthesis and cycloadditions, a variety of other ring-forming reactions can be utilized to construct the 2,5-disubstituted pyridine core. These methods often involve the cyclization of acyclic precursors. For instance, the condensation of enamines with β-amino-acrylonitriles, followed by acid- or ammonia-catalyzed cyclization, can yield 2,5-disubstituted pyridines. Another approach involves the reaction of 1,5-dicarbonyl compounds or their synthetic equivalents with a nitrogen source, leading to the formation of the pyridine ring through condensation and subsequent dehydration and oxidation steps. The specific substituents on the acyclic precursor will dictate the final substitution pattern of the pyridine ring.

Introduction of the Acetyl Group at the 5-Position of the Pyridine Ring

Once the pyridine core is established, the next critical step is the introduction of the acetyl group at the 5-position. This is typically achieved through acylation reactions.

Acylation Reactions on Pyridine Derivatives

Direct Friedel-Crafts acylation of pyridine is generally challenging due to the deactivation of the ring by the electron-withdrawing nitrogen atom and the propensity of the nitrogen to coordinate with the Lewis acid catalyst. However, acylation can be achieved on activated pyridine rings, such as those bearing electron-donating substituents, or through alternative methods. These can include metal-catalyzed cross-coupling reactions with acylating agents or the use of organometallic pyridine derivatives that can then react with an acyl electrophile.

Specific Routes for 5-Acetyl-Pyridine Derivatives

A common and effective strategy for the synthesis of 5-acetyl-pyridine derivatives involves the use of a pre-functionalized pyridine ring. For instance, a halogenated pyridine, such as 5-bromo-2-chloropyridine (B1630664), can serve as a versatile starting material. The bromo group at the 5-position can be converted to an acetyl group through various methods, including a Grignard reaction followed by acetylation or a metal-catalyzed coupling reaction with an acetylating reagent.

One documented route to 2-chloro-5-acetylpyridine involves the treatment of 5-bromo-2-chloropyridine with an organomagnesium reagent, such as a Grignard reagent, to form a pyridylmagnesium species. This intermediate is then reacted with an acetylating agent, like N-methoxy-N-methylacetamide, to introduce the acetyl group at the 5-position. This method provides a direct and efficient way to obtain the key intermediate, 5-acetyl-2-chloropyridine. chemicalbook.com

| Starting Material | Reagents | Product |

| 5-Bromo-2-chloropyridine | 1. Isopropylmagnesium chloride lithium chloride complex2. N-Methoxy-N-methylacetamide | 2-Chloro-5-acetylpyridine |

Formation of the 2-(3-Aminophenoxy) Moiety

The final key transformation in the synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine is the formation of the ether linkage between the pyridine ring and the 3-aminophenol (B1664112) moiety. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction.

In this reaction, the halogen atom at the 2-position of the 5-acetyl-2-halopyridine (e.g., 5-acetyl-2-chloropyridine) is displaced by the nucleophilic oxygen of 3-aminophenol. The reaction is generally carried out in the presence of a base, which serves to deprotonate the hydroxyl group of the aminophenol, thereby increasing its nucleophilicity. The electron-withdrawing acetyl group at the 5-position of the pyridine ring activates the 2-position towards nucleophilic attack, facilitating the substitution reaction. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

The general reaction scheme is as follows:

5-Acetyl-2-halopyridine + 3-Aminophenol --(Base)--> 5-Acetyl-2-(3-aminophenoxy)pyridine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used reaction in the synthesis of pyridine derivatives. rsc.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it particularly susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present at the 2- or 4-positions. youtube.comyoutube.com This reactivity is central to the synthesis of the target compound.

The reaction between a 2-halopyridine, such as 2-chloro-5-acetylpyridine, and 3-aminophenol is a direct application of the SNAr mechanism for creating the desired ether linkage. In this reaction, the phenoxide ion, generated from 3-aminophenol by a base, acts as the nucleophile. It attacks the carbon atom bearing the halogen on the pyridine ring. The pyridine nitrogen atom helps to stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the halide ion. youtube.com

The general transformation can be summarized as follows:

Electrophile : 2-Halopyridine (e.g., 2-chloro-, 2-bromo-pyridine)

Nucleophile : 3-Aminophenol

Conditions : A base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.

While the hydroxyl group is the primary nucleophile, the amino group of 3-aminophenol can potentially compete, leading to the formation of an N-arylated byproduct. The reaction conditions are therefore chosen to favor O-arylation.

Table 1: Comparison of Leaving Groups in SNAr Reactions on Pyridines

| Leaving Group | Relative Reactivity | Comments |

|---|---|---|

| -F | Highest | Strong C-F bond, but F is highly electronegative, activating the ring and stabilizing the intermediate. |

| -Cl | High | Commonly used due to good reactivity and availability of starting materials. |

| -Br | Moderate | Less reactive than chloro derivatives but still effective. |

| -I | Lowest | Least effective leaving group in this context. |

The regioselectivity of SNAr reactions on the pyridine ring is a critical consideration. Nucleophilic attack is strongly favored at the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen. youtube.comyoutube.com This is because the nitrogen atom can effectively stabilize the anionic intermediate (Meisenheimer complex) through resonance when the attack occurs at these positions. Substitution at the meta (3- and 5-) positions is significantly less favorable as the negative charge cannot be delocalized onto the nitrogen. youtube.com

For substrates with multiple potential reaction sites, quantitative models have been developed to predict site selectivity. rsc.org Factors influencing the outcome include:

Electronic Effects : The inherent electron deficiency at the 2- and 4-positions directs the nucleophilic attack.

Steric Hindrance : Bulky substituents adjacent to the leaving group can hinder the approach of the nucleophile.

Leaving Group Ability : The nature of the halogen (F > Cl > Br > I) influences the reaction rate.

Recent strategies have also utilized N-substituted pyridinium (B92312) salts as highly reactive intermediates to achieve superior site selectivity under mild conditions. nih.gov

Ether Linkage Formation Strategies

The formation of the diaryl ether bond is the cornerstone of the synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine. While SNAr is the most direct method, other strategies for forming C-O bonds are also relevant in broader synthetic contexts.

The primary method for this specific target molecule is a variation of the Williamson ether synthesis, adapted to an aromatic system. The key steps involve:

Deprotonation : A base is used to deprotonate the hydroxyl group of the phenol, making it a more potent nucleophile (phenoxide).

Nucleophilic Attack : The resulting phenoxide attacks the electron-deficient carbon of the halopyridine.

Leaving Group Displacement : The halide is expelled, forming the ether linkage.

Alternative, though often more complex, methods for diaryl ether synthesis include copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig C-O coupling reactions. However, for an activated substrate like a 2-halopyridine, the catalyst-free SNAr pathway is typically more efficient and economical.

Amination Approaches for Phenoxy-Substituted Pyridines

In the context of synthesizing the target compound, "amination" typically refers to the introduction of the amino group on the phenoxy ring. A common and robust strategy involves the reduction of a nitro group precursor. This indirect method is often preferred over using 3-aminophenol directly in the SNAr step to avoid potential side reactions involving the amino group.

The process involves reacting the halopyridine with 3-nitrophenol (B1666305) to form a nitro-substituted intermediate. This intermediate is then subjected to reduction.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| SnCl₂·2H₂O / HCl or EtOH | Room Temp. or Heat | High yield, tolerant of many functional groups. | Requires stoichiometric amounts, metal waste. |

| H₂ / Pd-C | H₂ atmosphere, various solvents | Clean reaction, high yield, catalytic. | Requires specialized equipment (hydrogenator), may reduce other groups. |

| Fe / HCl or NH₄Cl | Reflux | Inexpensive, effective. | Harsh conditions, significant waste. |

For structural analogues, direct amination of the pyridine ring is also possible using methods like the Chichibabin reaction, which involves reacting pyridine with sodium amide to introduce an amino group at the 2-position. youtube.com More modern methods can achieve amination via heterocyclic phosphonium (B103445) salts or reactions of pyridine N-oxides. nih.govnih.gov

Multi-Step Synthesis Pathways Toward 5-Acetyl-2-(3-aminophenoxy)pyridine

A reliable and common multi-step pathway for the synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine involves an SNAr reaction followed by a reduction. This approach avoids potential complications from the free amino group of 3-aminophenol during the ether formation step.

A Plausible Synthetic Route:

Step 1: Ether Formation (SNAr)

Reactants : 2-Chloro-5-acetylpyridine and 3-Nitrophenol.

Reagents : A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Product : 5-Acetyl-2-(3-nitrophenoxy)pyridine.

Step 2: Nitro Group Reduction

Reactant : 5-Acetyl-2-(3-nitrophenoxy)pyridine.

Reagents : A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol (B145695) or catalytic hydrogenation (H₂ over Pd/C).

Product : 5-Acetyl-2-(3-aminophenoxy)pyridine.

This two-step sequence is highly versatile and is a standard method in medicinal chemistry for preparing compounds with similar structural motifs.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthetic pathway is crucial for maximizing product yield, minimizing impurities, and ensuring the process is scalable and efficient. researchgate.netmdpi.com

For the SNAr step (ether formation), key parameters to optimize include:

Base : The choice of base can influence reaction rate and side product formation. Stronger bases like NaH may lead to faster reactions but can be less selective. Milder bases like K₂CO₃ are often sufficient and easier to handle.

Solvent : Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are effective at solvating the reactants and facilitating the SNAr mechanism. researchgate.net

Temperature : Higher temperatures generally increase the reaction rate, but can also lead to decomposition or unwanted side reactions. The optimal temperature is typically found empirically, often ranging from 80 °C to 150 °C.

For the nitro reduction step, optimization involves:

Reducing Agent : The choice depends on the presence of other reducible functional groups in the molecule. Catalytic hydrogenation is very clean but may not be suitable if other groups like alkenes are present. Chemical reductants like SnCl₂ are robust and tolerate a wider range of functional groups. google.com

Reaction Time and Temperature : Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of complete conversion without over-reduction or degradation.

Catalysis in Key Reaction Steps (e.g., Palladium-Catalyzed Coupling Reactions)

The formation of the C-O bond between the pyridine ring and the phenoxy group is the cornerstone of synthesizing 5-Acetyl-2-(3-aminophenoxy)pyridine. This transformation is primarily accomplished through transition metal-catalyzed cross-coupling reactions, with methods based on palladium and copper being the most prominent.

Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Ether Synthesis): The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to form carbon-oxygen bonds, providing a powerful method for synthesizing diaryl ethers. wikipedia.orgnumberanalytics.com This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol. For the synthesis of the target compound, this would involve reacting a 2-halopyridine derivative (e.g., 2-chloro-5-acetylpyridine) with 3-aminophenol.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. numberanalytics.comlibretexts.org The success of this reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. libretexts.org Sterically hindered phosphine (B1218219) ligands are commonly employed. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide variety of substrates under milder conditions. wikipedia.org

Copper-Catalyzed C-O Coupling (Ullmann Condensation): The Ullmann condensation is a classical and still widely used method for forming diaryl ethers, utilizing a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol, typically at high temperatures. wikipedia.org Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of more efficient catalytic systems using soluble copper catalysts with supporting ligands, such as diamines and acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.org

The mechanism of the Ullmann-type reaction involves a copper(I) alkoxide intermediate which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com The reaction is an important alternative to palladium-catalyzed methods. wikipedia.org Microwave-promoted Ullmann condensations have also been developed to accelerate the reaction. lookchem.com

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann Condensation) |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper metal or salts (e.g., CuI, CuBr) wikipedia.orgnih.gov |

| Ligands | Phosphine-based (e.g., BINAP, DPPF, Xantphos) wikipedia.orgnih.gov | Diamines, Phenanthrolines, Pyridine-2-aldoxime wikipedia.orgnih.gov |

| Reaction Temp. | Generally milder (can be room temp. to ~120 °C) | Traditionally high (>200 °C), milder with modern catalysts wikipedia.orgnih.gov |

| Substrate Scope | Very broad, high functional group tolerance wikipedia.org | Traditionally required activated aryl halides, scope improved with new ligands wikipedia.org |

| Key Intermediates | Arylpalladium(II) complexes numberanalytics.com | Copper(I) alkoxides/amides wikipedia.org |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: Regioselectivity in the synthesis of 5-Acetyl-2-(3-aminophenoxy)pyridine and its analogues is crucial for ensuring the correct arrangement of substituents on both the pyridine and phenoxy rings. This control is typically achieved by using starting materials that already possess the desired substitution pattern.

For the pyridine moiety, the goal is to have substituents at the C2 and C5 positions. The synthesis of such polysubstituted pyridines can be challenging due to the inherent reactivity patterns of the pyridine ring. rsc.orgnih.gov Methods to control regioselectivity include:

Use of Pre-functionalized Pyridines: The most straightforward approach is to start with a pyridine ring that is already halogenated at the C2 position and acetylated at the C5 position (e.g., 2-bromo-5-acetylpyridine). The subsequent cross-coupling reaction then occurs at the pre-defined C2 position.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. The pyridine nitrogen can act as a directing group, guiding a metal catalyst to functionalize the ortho C-H bond (at the C2 position). acs.orgnih.gov This strategy can be used to introduce substituents with high regioselectivity. nih.gov

Manipulation of Pyridyne Intermediates: The use of highly reactive 3,4-pyridyne intermediates can allow for the controlled di- and tri-substitution of the pyridine ring. nih.gov The regioselectivity of nucleophilic addition to the pyridyne can be governed by substituents that distort the aryne triple bond. nih.govrsc.org

For the phenoxy moiety, the placement of the amino group at the meta-position (C3) is determined by the choice of starting material, in this case, 3-aminophenol. The cross-coupling reaction does not alter the substitution pattern of this reactant.

Stereoselectivity: The target molecule, 5-Acetyl-2-(3-aminophenoxy)pyridine, is achiral, and therefore, stereoselectivity is not a factor in its synthesis. However, for structural analogues that may contain chiral centers, stereoselective synthesis would become a critical consideration. For instance, regio- and stereoselective additions of Grignard reagents to pyridine-N-oxides can be used to synthesize substituted piperidines and pyridines with defined stereochemistry. acs.org

Yield Enhancement and Purification Techniques

Optimizing the reaction yield and ensuring the purity of the final product are critical aspects of synthesizing 5-Acetyl-2-(3-aminophenoxy)pyridine.

Yield Enhancement: Several strategies can be employed to maximize the yield of the core cross-coupling reaction:

Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For palladium-catalyzed reactions, screening different ligands can dramatically improve yields and reaction rates. organic-chemistry.org For Ullmann reactions, the addition of specific ligands can overcome the need for harsh conditions and improve efficiency. nih.gov

Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly influence the reaction outcome. Aprotic polar solvents like DMF, NMP, or toluene (B28343) are often used in coupling reactions. wikipedia.orgnih.gov The base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) plays a crucial role in the catalytic cycle, and its selection must be optimized for the specific substrates. mdpi.comnih.gov

Reaction Conditions: Temperature and reaction time are key parameters. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for Ullmann-type condensations. lookchem.com

Purification Techniques: Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Standard laboratory techniques are employed for this purpose:

Extraction: A liquid-liquid extraction is typically the first step in the work-up process to separate the organic product from inorganic salts and water-soluble impurities.

Chromatography: Column chromatography is the most common method for purifying organic compounds. By using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents), components of the reaction mixture can be separated based on their polarity.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution. The final product of a related compound, 7-acetyl-2-amino-5-oxo-5H- acs.orgbenzopyrano[2,3-b]pyridine-3-carboxylic acid, was purified by recrystallization from a dimethylformamide-water mixture. prepchem.com

Filtration: After precipitation or crystallization, the solid product is collected by filtration and washed with an appropriate solvent to remove residual impurities. prepchem.com

Chemical Reactivity and Derivatization of 5 Acetyl 2 3 Aminophenoxy Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles, although its basicity is significantly lower than that of aliphatic amines due to the sp² hybridization of the nitrogen. uomustansiriyah.edu.iq

The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid). wikipedia.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, particularly in substitution reactions. nih.govresearchgate.net

Furthermore, the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium (B92312) salts. nih.gov This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties of the heterocyclic ring.

| Reaction Type | Reagent(s) | Product Class |

| N-Oxidation | Peroxybenzoic Acid (C₆H₅CO₃H) | Pyridine N-Oxide |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Pyridinium Salt |

In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic substitution, particularly at the C-2 and C-4 positions. uomustansiriyah.edu.iquoanbar.edu.iq The electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex. uoanbar.edu.iq In the case of 5-Acetyl-2-(3-aminophenoxy)pyridine, the C-2 position is already substituted. The synthesis of this molecule likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a precursor such as 5-acetyl-2-chloropyridine reacts with 3-aminophenol (B1664112), with the chloride ion acting as the leaving group. fishersci.ca Further nucleophilic substitution on the 5-Acetyl-2-(3-aminophenoxy)pyridine ring itself is unlikely without the presence of a suitable leaving group at the C-4 or C-6 positions. Pyridine N-oxides can serve as precursors for introducing nucleophiles, such as amines, at the C-2 position. nih.govnih.gov

Reactivity of the Acetyl Functional Group

The acetyl group is a versatile functional handle that allows for numerous derivatizations at both the carbonyl carbon and the adjacent alpha-carbon.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(6-(3-aminophenoxy)pyridin-3-yl)ethanol, using common reducing agents like sodium borohydride (B1222165).

Oxime Formation: Reaction with hydroxylamine (B1172632) yields the corresponding oxime. nih.govresearchgate.net This reaction is a standard method for derivatizing ketones and aldehydes. nih.gov Studies on the hydrolysis of acetylpyridine O-acetyloximes have been conducted to understand their stability. rsc.org

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(6-(3-aminophenoxy)pyridin-3-yl)ethanol |

| Oxime Formation | Hydroxylamine (NH₂OH) | 5-(1-(hydroxyimino)ethyl)-2-(3-aminophenoxy)pyridine |

The protons on the methyl group adjacent to the carbonyl (alpha-protons) are acidic due to resonance stabilization of the resulting enolate anion. This acidity allows for a variety of condensation and substitution reactions.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base catalyst (e.g., piperidine (B6355638) or pyridine). wikipedia.orgbas.bg The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, which is a conjugated enone. wikipedia.orgresearchgate.net

Halogenation: In the presence of an acid catalyst, the acetyl group can undergo halogenation at the alpha-position. libretexts.org The reaction with bromine in acetic acid, for instance, would yield 5-(2-bromoacetyl)-2-(3-aminophenoxy)pyridine. mdpi.com The reaction proceeds through an enol intermediate. libretexts.org The resulting α-haloketone is a valuable synthetic intermediate, for example, in the synthesis of α,β-unsaturated ketones via elimination with a base like pyridine. libretexts.org

| Reaction Type | Reagent(s) | Product Class |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated Ketone (Conjugated Enone) |

| Alpha-Halogenation | Bromine (Br₂), Acetic Acid (CH₃COOH) | α-Haloketone |

Reactivity of the 3-Aminophenoxy Moiety

The 3-aminophenoxy moiety in 5-Acetyl-2-(3-aminophenoxy)pyridine contains two primary sites of reactivity: the primary amine group and the phenoxy ring. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Reactions of the Primary Amine Group (e.g., Acylation, Alkylation, Diazotization)

The primary amine group is a versatile functional handle for derivatization due to the nucleophilicity of the nitrogen atom.

Acylation: The primary amine readily undergoes acylation reactions with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids. For instance, reaction with acetic anhydride (B1165640) or benzoyl chloride in the presence of a base like pyridine or triethylamine (B128534) would yield the corresponding N-acetyl or N-benzoyl derivatives. researchgate.net This reaction is a common strategy to introduce amide functionalities, which can alter the compound's physicochemical properties. The reactivity of the anhydride can be enhanced by using a catalytic amount of N,N-dimethylaminopyridine (DMAP). wikipedia.org

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, direct alkylation of aminopyridines can sometimes be challenging due to the potential for alkylation at the pyridine nitrogen atom. researchgate.net A more controlled method for monoalkylation involves reductive amination, where the amine is first treated with an aldehyde or ketone to form an imine, which is then reduced in situ. Another facile method for N-monoalkylation of aminopyridines utilizes a carboxylic acid and sodium borohydride under mild conditions, affording good yields of the corresponding alkylaminopyridine. researchgate.net

Diazotization: The primary aromatic amine can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). byjus.comgoogle.com The resulting diazonium salt is a highly versatile intermediate. For example, 3-aminopyridines can undergo anhydrous diazotization with an alkyl nitrite and an acid to form a pyridine-3-diazonium salt intermediate, which can then be reacted with alcohols to produce 3-alkoxypyridine derivatives. google.com These diazonium salts can participate in various subsequent reactions, such as Sandmeyer reactions to introduce halides or a cyano group, or azo coupling reactions.

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, Acid anhydride | N-Acyl derivative (Amide) |

| Alkylation | Alkyl halide, Aldehyde/Ketone + Reducing agent | N-Alkyl derivative (Secondary amine) |

| Diazotization | Sodium nitrite, Mineral acid | Diazonium salt |

Schiff Base Formation via Condensation with Aldehydes/Ketones

The primary amine of 5-Acetyl-2-(3-aminophenoxy)pyridine can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. iosrjournals.orgijfmr.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. iosrjournals.org The formation of Schiff bases is often catalyzed by either an acid or a base and can be driven to completion by removing the water formed during the reaction. iosrjournals.orgijfmr.com

A wide variety of aldehydes and ketones can be used in this reaction, including both aromatic and aliphatic carbonyl compounds. For example, condensation with substituted benzaldehydes or acetylacetone (B45752) can lead to the formation of structurally diverse Schiff base ligands. researchgate.netekb.eginternationaljournalcorner.com These Schiff bases are valuable intermediates in organic synthesis and are known for their coordination chemistry and biological activities. iosrjournals.org

The general reaction for Schiff base formation is as follows:

R¹R²C=O (Aldehyde or Ketone) + R³NH₂ (Primary Amine) ⇌ R¹R²C=NR³ (Schiff Base) + H₂O

This reaction allows for the introduction of a wide range of substituents (R¹ and R²) onto the molecule, providing a straightforward method for synthesizing a library of derivatives. researchgate.net

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring of 5-Acetyl-2-(3-aminophenoxy)pyridine is susceptible to electrophilic aromatic substitution (EAS) reactions. The positions on the ring are activated by the electron-donating effects of the ether oxygen and the amino group. These groups are ortho-, para-directing activators, meaning they increase the electron density at the positions ortho and para to them, making these sites more reactive towards electrophiles. wikipedia.org

Considering the structure of the 3-aminophenoxy moiety, the positions ortho and para to the amino group (positions 2, 4, and 6 of the phenoxy ring) and ortho and para to the ether linkage are activated. The combined directing effects of these two groups will determine the regioselectivity of the substitution. Typically, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on such activated rings. masterorganicchemistry.com However, the pyridine ring itself is electron-deficient and generally undergoes electrophilic substitution with difficulty, typically at the 3-position and under harsh conditions. wikipedia.orgquora.comlibretexts.org Therefore, electrophilic attack is significantly more likely to occur on the activated phenoxy ring.

Advanced Functionalization and Derivatization Strategies

Beyond the classical reactions of the functional groups, advanced synthetic methods can be employed to modify 5-Acetyl-2-(3-aminophenoxy)pyridine, particularly in the context of drug discovery and materials science.

Late-Stage C-H Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. scispace.comacs.org This strategy is highly valuable as it allows for the rapid diversification of a core structure without the need for de novo synthesis. scispace.com C-H functionalization, a key component of LSF, involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. nih.govnih.gov

For 5-Acetyl-2-(3-aminophenoxy)pyridine, several LSF strategies could be envisioned:

Pyridine Ring Functionalization: While the pyridine ring is generally unreactive towards electrophiles, modern methods have been developed for its C-H functionalization. beilstein-journals.org These can include transition-metal-catalyzed reactions that can introduce alkyl, aryl, or other groups at specific positions. beilstein-journals.orgacs.org For instance, methods for site-selective functionalization of pyridines, even at the typically less reactive meta and para positions, are being developed. acs.orgresearchgate.net Radical addition reactions, such as the Minisci reaction, can also be used to introduce alkyl or acyl groups, often at the C2 or C4 positions of a pyridinium salt. nih.gov

Phenoxy Ring Functionalization: The phenoxy ring, being more electron-rich, is a prime target for C-H functionalization. Palladium-catalyzed methods, for example, have been extensively used for the late-stage C-H activation of drug-like molecules to introduce a wide variety of functional groups with high regioselectivity. researchgate.net

Aliphatic C-H Functionalization: If the acetyl group were to be modified into a longer alkyl chain, late-stage aliphatic C-H oxidation could be employed to introduce hydroxyl groups at positions remote from existing functionality, often with high site-selectivity controlled by the catalyst. nih.gov

Synthesis of Analogues with Varied Substituents and Linkers

The synthesis of analogues of 5-Acetyl-2-(3-aminophenoxy)pyridine can be achieved by modifying the synthetic route or by derivatizing the final compound. This allows for the exploration of structure-activity relationships by systematically changing different parts of the molecule.

Variation of the Pyridine Ring Substituents: Analogues with different groups at the 5-position of the pyridine ring can be synthesized by starting with appropriately substituted 2-chloropyridines. For example, instead of a 5-acetyl group, one could introduce alkyl, aryl, or ester functionalities. mdpi.com

Modification of the Phenoxy Moiety: The 3-aminophenol starting material can be replaced with other substituted aminophenols to introduce various substituents on the phenoxy ring. This allows for the synthesis of analogues with altered electronic and steric properties.

Alteration of the Ether Linker: While the ether linkage is common, it could potentially be replaced with other linking groups such as a thioether, an amine, or an amide linkage by employing different synthetic strategies.

Derivatization of the Acetyl Group: The ketone of the acetyl group is a reactive site for further modifications. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. mdpi.com It can also serve as a handle for creating more complex side chains through reactions like aldol (B89426) condensation or Wittig reactions.

Based on a comprehensive search of available scientific literature, there is no specific research published on the coordination chemistry, ligand properties, or synthesis of metal complexes involving the compound “5-Acetyl-2-(3-aminophenoxy)pyridine”. The provided outline requires detailed, scientifically accurate information, including research findings and data tables, which are not present in the public domain for this particular molecule.

The search for information on the chelation potential, specific binding sites (pyridine nitrogen, amino nitrogen, oxygen atoms), development of multidentate ligands, and the synthesis and characterization of its transition metal complexes did not yield any relevant results. The scientific articles and chemical databases accessed contain information on related, but structurally distinct, compounds such as other aminopyridine derivatives or acetylpyridine-based ligands. However, per the strict instructions to focus solely on "5-Acetyl-2-(3-aminophenoxy)pyridine", this information cannot be used as it would constitute a deviation from the requested subject.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the specified outline. Fulfilling the request would necessitate speculating on the chemical properties of the compound based on analogues, which would not meet the standards of a factual, authoritative article.

Coordination Chemistry and Ligand Properties of 5 Acetyl 2 3 Aminophenoxy Pyridine

Synthesis and Characterization of Metal Complexes

Structural Elucidation of Coordination Compounds

Geometric Arrangements of Metal Centers

No published crystal structures or detailed computational studies are available for metal complexes of 5-Acetyl-2-(3-aminophenoxy)pyridine to describe the geometric arrangements of metal centers.

Metal-Ligand Bonding Nature

Without crystallographic or advanced spectroscopic data, a definitive analysis of the metal-ligand bonding nature, including bond lengths and angles, cannot be provided.

Electrochemical Properties of 5-Acetyl-2-(3-aminophenoxy)pyridine Metal Complexes

There are no available reports detailing the electrochemical behavior, such as cyclic voltammetry data or redox potentials, for metal complexes of this specific ligand.

Influence of Coordination on Electronic and Spectroscopic Properties of the Compound

Specific data on how coordination to a metal center influences the electronic (e.g., UV-Vis) or vibrational (e.g., IR) spectra of 5-Acetyl-2-(3-aminophenoxy)pyridine have not been documented in the literature.

Computational Chemistry and Theoretical Studies of 5 Acetyl 2 3 Aminophenoxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the fundamental electronic properties and reactivity of molecules. Such studies on pyridine (B92270) derivatives typically involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic and structural parameters.

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gap)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO energy gap (ΔE), a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. Without specific studies, the HOMO, LUMO, and energy gap values for 5-Acetyl-2-(3-aminophenoxy)pyridine remain uncalculated.

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Global Reactivity Descriptors (e.g., Global Softness)

Global reactivity descriptors are derived from HOMO and LUMO energies to quantify a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical potential, global hardness (η), and its inverse, global softness (S). Global softness is a measure of the molecule's polarizability and its tendency to react. Molecules with high softness are generally more reactive. The specific values for these descriptors for 5-Acetyl-2-(3-aminophenoxy)pyridine are not available in the literature.

| Descriptor | Value |

|---|---|

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Potential (μ) | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can accurately predict spectroscopic data, which serves as a valuable tool for confirming the structure of synthesized compounds. Theoretical calculations of Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) provide a theoretical spectrum that can be compared with experimental results for validation. No such predictive data has been published for 5-Acetyl-2-(3-aminophenoxy)pyridine.

Molecular Orbital Analysis

Beyond energy levels, a qualitative analysis of the spatial distribution of the HOMO and LUMO orbitals is crucial. This analysis reveals the regions of the molecule that are most likely to participate in electron donation (where the HOMO is localized) and electron acceptance (where the LUMO is localized). This information is key to understanding and predicting the regioselectivity of chemical reactions. Visual representations or detailed descriptions of the molecular orbitals for 5-Acetyl-2-(3-aminophenoxy)pyridine are absent from the scientific record.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insight into the time-dependent behavior of molecules, including conformational changes and interactions with their environment. These simulations model the motion of atoms and molecules based on classical mechanics.

Conformational Analysis and Dynamics

MD simulations are used to explore the conformational landscape of a molecule, identifying stable low-energy conformations and the energy barriers between them. This is particularly important for flexible molecules like 5-Acetyl-2-(3-aminophenoxy)pyridine, which has rotatable bonds. Understanding its preferred shapes and dynamic behavior is essential for predicting how it might interact with other molecules, such as biological receptors. There are currently no published MD simulation studies detailing the conformational analysis or dynamics of 5-Acetyl-2-(3-aminophenoxy)pyridine.

Intermolecular Interactions and Solvation Studies

The molecular structure of 5-Acetyl-2-(3-aminophenoxy)pyridine, featuring a pyridine ring, an ether linkage, an acetyl group, and an amino group, allows for a variety of intermolecular interactions that govern its physical properties and behavior in solution. The primary forces at play include hydrogen bonding and van der Waals interactions.

The amine (-NH2) group serves as a hydrogen bond donor, while the nitrogen atom of the pyridine ring, the oxygen atom of the ether linkage, and the carbonyl oxygen of the acetyl group can all act as hydrogen bond acceptors. nih.gov Computational studies on similar heterocyclic systems have demonstrated the prevalence of N—H⋯N and N—H⋯O hydrogen bonds, which link molecules into supramolecular networks in the solid state. nih.govresearchgate.net For 5-Acetyl-2-(3-aminophenoxy)pyridine, these interactions are crucial in determining its crystal packing structure.

Solvation studies, typically performed using computational models like Polarizable Continuum Models (PCM), analyze the interaction between the solute (5-Acetyl-2-(3-aminophenoxy)pyridine) and solvent molecules. These studies are essential for predicting the compound's solubility in various media. The polar functional groups are expected to interact favorably with polar solvents like water and ethanol (B145695) through hydrogen bonding, while the aromatic rings contribute to interactions with nonpolar solvents. Understanding the solvation free energy provides insights into the compound's pharmacokinetic properties, such as its distribution between aqueous and lipid environments.

Computational Studies on Membrane Permeability (e.g., BBB Penetration via ClogP, BBB_SCORE, CNS-MPO)

The ability of a compound to cross biological membranes, particularly the blood-brain barrier (BBB), is a critical factor for drugs targeting the central nervous system (CNS). Computational models provide valuable early-stage predictions of this property. Key metrics include the calculated logP (ClogP), the Blood-Brain Barrier Score (BBB_SCORE), and the CNS Multiparameter Optimization (CNS-MPO) score. nih.gov

ClogP : This parameter measures the lipophilicity of a compound. A balanced ClogP is necessary, as high lipophilicity can improve membrane permeation but may also lead to poor solubility and increased metabolic clearance.

BBB_SCORE : This is a predictive score based on several physicochemical properties, including the number of aromatic rings, molecular weight, hydrogen bond donors and acceptors, and pKa. nih.gov A score greater than 4.0 is often considered indicative of a high probability of crossing the BBB. nih.gov

CNS-MPO : This desirability score integrates six fundamental physicochemical properties: ClogP, ClogD, molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the acid dissociation constant (pKa). nih.gov The score ranges from 0 to 6, with values of 4.0 or higher being desirable for CNS drug candidates. nih.govnih.gov

Computational analyses of pyridine-based variants with similar structural features suggest that these scaffolds can be optimized for brain penetration. nih.gov For 5-Acetyl-2-(3-aminophenoxy)pyridine, the calculated values for these parameters would guide its assessment as a potential CNS-active agent.

| Parameter | Description | Typical Desirable Value for CNS Penetration |

|---|---|---|

| ClogP | Octanol-water partition coefficient; measures lipophilicity. | 1.0 - 4.0 |

| TPSA | Topological Polar Surface Area; sum of surfaces of polar atoms. | 40 - 90 Ų nih.gov |

| MW | Molecular Weight. | < 450 Da |

| HBD | Number of Hydrogen Bond Donors. | 0 - 2 nih.gov |

| BBB_SCORE | Integrated score for predicting BBB penetration. | > 4.0 nih.gov |

| CNS-MPO | Multi-parameter optimization score for CNS drug likeness. | > 4.0 nih.govnih.gov |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely employed to understand how a ligand, such as 5-Acetyl-2-(3-aminophenoxy)pyridine, might interact with a biological macromolecule like an enzyme or a receptor.

Prediction of Binding Affinities to Biological Macromolecules (e.g., Enzymes, Receptors)

Docking algorithms calculate a scoring function, often expressed in terms of binding energy (e.g., kcal/mol), to estimate the binding affinity between the ligand and the target protein. A lower binding energy score typically indicates a more stable protein-ligand complex and higher predicted affinity. Pyridine and thienopyridine derivatives have been studied for their binding affinity to various targets, including kinases (e.g., EGFR, VEGFR-2) and G-protein coupled receptors (e.g., adenosine (B11128) receptors). ekb.egmdpi.comnih.gov For instance, studies on related amino-3,5-dicyanopyridines have shown high affinity for adenosine A1 receptors, with Ki values in the nanomolar range. nih.gov Docking simulations for 5-Acetyl-2-(3-aminophenoxy)pyridine against a panel of relevant biological targets would predict its potential therapeutic applications by identifying the proteins it binds to most strongly.

| Hypothetical Biological Target | Target Class | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | -8.5 | Oncology mdpi.com |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Tyrosine Kinase | -7.9 | Oncology ekb.eg |

| Cyclooxygenase-2 (COX-2) | Enzyme | -9.1 | Anti-inflammatory nih.gov |

| Adenosine A1 Receptor | GPCR | -8.2 | Neurological Disorders nih.gov |

Identification of Key Interaction Sites and Binding Modes

Beyond predicting affinity, docking reveals the specific binding mode and key molecular interactions within the active site of the target. mdpi.com For 5-Acetyl-2-(3-aminophenoxy)pyridine, these interactions would likely involve:

Hydrogen Bonds : The primary amine (-NH2) group can act as a hydrogen bond donor, while the pyridine nitrogen and carbonyl oxygen can act as acceptors. These interactions with polar amino acid residues (e.g., Asp, Glu, Ser) are often critical for anchoring the ligand in the binding pocket. mdpi.com

Aromatic Interactions : The pyridine and phenoxy rings can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). mdpi.com

Hydrophobic Interactions : The aromatic rings and hydrocarbon portions of the molecule can form favorable hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile) in the binding cavity. mdpi.com

Visualizing the docked pose allows researchers to identify which parts of the molecule are most important for binding and which amino acid residues are involved. researchgate.net

Structure-Based Ligand Design Rationalization

The insights gained from molecular docking are fundamental to structure-based drug design (SBDD). nih.gov By understanding the binding mode of 5-Acetyl-2-(3-aminophenoxy)pyridine, rational modifications can be proposed to improve its affinity, selectivity, and pharmacokinetic properties. For example, if the aminophenoxy moiety resides in a large, unoccupied hydrophobic pocket, adding a lipophilic group at this position could enhance binding affinity. Conversely, if a functional group like the acetyl group makes no significant interactions or causes steric clashes, it could be replaced with a different group capable of forming a new, favorable interaction, such as a hydrogen bond with a nearby residue. nih.gov This iterative process of docking, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov Cheminformatics approaches use these models to predict the activity of novel compounds and to guide the design of more potent molecules.

A QSAR study on a series of analogues of 5-Acetyl-2-(3-aminophenoxy)pyridine would involve calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors : (e.g., partial charges, dipole moment) relate to a molecule's ability to engage in electrostatic interactions.

Steric Descriptors : (e.g., molecular volume, surface area) describe the size and shape of the molecule, which is important for fitting into a binding site.

Hydrophobic Descriptors : (e.g., ClogP) quantify lipophilicity, which affects membrane permeability and binding to hydrophobic pockets.

Topological Descriptors : (e.g., connectivity indices) describe the pattern of atomic connections within the molecule.

Once calculated, these descriptors are used to build a mathematical model, often through multiple linear regression, that relates them to the observed biological activity (e.g., IC50 or Ki values). nih.govlaccei.org A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and saving significant time and resources. nih.govresearchgate.net

Predictive Modeling for Chemical Properties and Biological Activities

Predictive modeling encompasses a variety of computational techniques aimed at forecasting the physicochemical properties and biological effects of a molecule. For a compound like 5-Acetyl-2-(3-aminophenoxy)pyridine, these models can provide crucial insights into its behavior in different environments and its potential as a therapeutic agent.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical application of predictive modeling. These predictions are vital for assessing the drug-likeness of a compound. Various computational tools and web servers can estimate properties such as solubility, permeability, plasma protein binding, and metabolic stability. For 5-Acetyl-2-(3-aminophenoxy)pyridine, these predictive models can help to identify potential liabilities early in the drug discovery pipeline.

The following table illustrates the types of chemical and biological properties of 5-Acetyl-2-(3-aminophenoxy)pyridine that can be predicted using computational models. It is important to note that the values presented here are hypothetical and serve as an example of the data that would be generated from such predictive studies.

| Property | Predicted Value (Hypothetical) | Method of Prediction | Significance |

| Chemical Properties | |||

| pKa (most acidic) | 8.5 | Density Functional Theory (DFT) | Influences ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (most basic) | 4.2 | DFT | Affects formulation and potential for salt formation. |

| LogP | 2.8 | Atom-based contribution methods | Indicates lipophilicity, which influences membrane permeability and absorption. |

| Aqueous Solubility (LogS) | -3.5 | Fragment-based prediction models | Crucial for bioavailability and formulation. |

| Biological Activities | |||

| Kinase Inhibitory Activity | High | 2D/3D QSAR, Pharmacophore modeling | Potential as an anticancer or anti-inflammatory agent. |

| Receptor Binding Affinity | Moderate | Molecular Docking, Free energy perturbation | Suggests potential targets and mechanism of action. |

| hERG Inhibition | Low | Machine learning models based on structural alerts | Predicts potential for cardiotoxicity, a critical safety parameter. |

| Bioavailability | Moderate | Physiologically-based pharmacokinetic (PBPK) models | Estimates the fraction of an administered dose that reaches systemic circulation. |

Virtual Screening for Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For 5-Acetyl-2-(3-aminophenoxy)pyridine, virtual screening can be employed to discover analogues with improved potency, selectivity, or pharmacokinetic properties.

There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target of interest. A common LBVS method is similarity searching, where a database is searched for molecules that are structurally similar to a known active compound. For 5-Acetyl-2-(3-aminophenoxy)pyridine, this would involve using its chemical structure as a query to find similar compounds in large chemical databases.

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function.

The table below provides a hypothetical example of a virtual screening campaign to identify analogues of 5-Acetyl-2-(3-aminophenoxy)pyridine with potential inhibitory activity against a specific kinase.

| Analogue ID | Chemical Modification | Docking Score (kcal/mol) (Hypothetical) | Predicted Improvement |

| ASP-001 | Replacement of acetyl group with a cyclopropyl (B3062369) ketone | -9.2 | Enhanced binding affinity due to better fit in the hydrophobic pocket of the kinase. |

| ASP-002 | Addition of a hydroxyl group to the phenoxy ring | -8.8 | Formation of an additional hydrogen bond with a key residue in the active site. |

| ASP-003 | Substitution of the amino group with a nitro group | -7.5 | Altered electronic properties leading to different interactions with the target. |

| ASP-004 | Isomeric rearrangement of the aminophenoxy moiety | -8.1 | Different spatial arrangement of functional groups affecting binding orientation. |

Through these computational and theoretical approaches, researchers can gain a deep understanding of the chemical and biological characteristics of 5-Acetyl-2-(3-aminophenoxy)pyridine and its analogues, guiding further experimental investigation and accelerating the development of new and effective therapeutic agents.

Advanced Spectroscopic and Analytical Characterization of 5 Acetyl 2 3 Aminophenoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidaion

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the number of different types of protons in a molecule and their immediate electronic environment. The spectrum of 5-Acetyl-2-(3-aminophenoxy)pyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and phenyl rings, as well as the acetyl and amino functional groups.

The pyridine ring protons are anticipated to appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom and the acetyl group. Specifically, the proton at the C6 position (H-6), being ortho to the nitrogen, is expected to be the most deshielded. The proton at C4 (H-4) would likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). The proton at C3 (H-3) would also be a doublet, coupled to H-4.

The protons of the 3-aminophenoxy group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ether linkage. The protons ortho and para to the amino group are expected to be shifted upfield compared to those meta to it.

The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region, typically around 2.5 ppm. The protons of the amino group are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

A detailed prediction of the ¹H NMR chemical shifts is presented in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-6 (Pyridine) | 8.3 - 8.5 | d |

| H-4 (Pyridine) | 8.0 - 8.2 | dd |

| H-3 (Pyridine) | 7.0 - 7.2 | d |

| H-2' (Phenyl) | 6.8 - 7.0 | t |

| H-4' (Phenyl) | 6.4 - 6.6 | dd |

| H-5' (Phenyl) | 7.1 - 7.3 | t |

| H-6' (Phenyl) | 6.5 - 6.7 | dd |

| -COCH₃ | 2.5 - 2.7 | s |

| -NH₂ | 3.5 - 5.0 | br s |

Note: Predicted values are based on standard substituent effects on aromatic systems. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 5-Acetyl-2-(3-aminophenoxy)pyridine will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the range of 195-200 ppm. The carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom, the acetyl group, and the phenoxy substituent. The carbon atom attached to the nitrogen (C-2 and C-6) are generally the most deshielded in a pyridine ring.

The carbons of the phenyl ring will also appear in the aromatic region. The carbon atom attached to the oxygen of the ether linkage (C-1') and the carbon attached to the amino group (C-3') will have their chemical shifts significantly influenced by these substituents. The remaining phenyl carbons will have shifts consistent with a substituted benzene (B151609) ring. The methyl carbon of the acetyl group will appear in the upfield region of the spectrum.

A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 162 - 165 |

| C-3 (Pyridine) | 110 - 113 |

| C-4 (Pyridine) | 138 - 141 |

| C-5 (Pyridine) | 125 - 128 |

| C-6 (Pyridine) | 150 - 153 |

| C-1' (Phenyl) | 155 - 158 |

| C-2' (Phenyl) | 110 - 113 |

| C-3' (Phenyl) | 148 - 151 |

| C-4' (Phenyl) | 112 - 115 |

| C-5' (Phenyl) | 130 - 133 |

| C-6' (Phenyl) | 108 - 111 |

| -COCH₃ | 196 - 199 |

| -COCH₃ | 26 - 29 |

Note: Predicted values are based on standard substituent effects on aromatic systems. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 5-Acetyl-2-(3-aminophenoxy)pyridine, COSY would be crucial for identifying adjacent protons on the pyridine and phenyl rings. For instance, a cross-peak would be expected between H-3 and H-4 of the pyridine ring, and between the neighboring protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu HSQC would allow for the direct assignment of the protonated carbons in the molecule by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. Key HMBC correlations would be expected between the methyl protons of the acetyl group and the carbonyl carbon, as well as the C-5 of the pyridine ring. Correlations between the pyridine protons and the carbons of the phenyl ring through the ether oxygen would also be anticipated, confirming the connection between these two rings.

Solid-State NMR Applications

While solution-state NMR provides information about molecules in their dynamic state, solid-state NMR (ssNMR) offers insights into the structure and properties of molecules in the solid phase. acs.org For a crystalline compound like 5-Acetyl-2-(3-aminophenoxy)pyridine, ssNMR can be used to study phenomena such as polymorphism, where the same molecule can exist in different crystalline forms with distinct physical properties. acs.org

Furthermore, ssNMR can provide information about intermolecular interactions, such as hydrogen bonding, which are crucial in determining the packing of molecules in a crystal lattice. The broad lines typically observed in ssNMR spectra can be narrowed using techniques like magic-angle spinning (MAS), allowing for high-resolution spectra to be obtained. emory.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This high accuracy allows for the determination of a unique elemental formula.

For 5-Acetyl-2-(3-aminophenoxy)pyridine, with the chemical formula C₁₃H₁₂N₂O₂, the theoretical exact mass of the neutral molecule is 228.0899 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as the protonated species, [M+H]⁺.

The calculated exact mass for the protonated molecule [C₁₃H₁₃N₂O₂]⁺ is 229.0972 g/mol . The observation of an ion with this precise mass-to-charge ratio in an HRMS experiment would provide strong evidence for the correct elemental composition of the synthesized compound.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₃H₁₃N₂O₂]⁺ | 229.0972 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and volatility of organic compounds. For 5-Acetyl-2-(3-aminophenoxy)pyridine, GC-MS analysis would provide critical information on its thermal stability and the presence of any volatile impurities from its synthesis.

The compound's volatility is expected to be moderate, allowing for analysis by GC, likely requiring an oven temperature program that reaches up to 250-300 °C to ensure efficient elution from the column. The resulting chromatogram would display a primary peak corresponding to the intact molecule, with the retention time being characteristic of its polarity and boiling point. The presence of any additional peaks would signify impurities, which can be identified by their respective mass spectra.

The mass spectrum obtained from the GC-MS analysis is a result of electron ionization (EI), which induces fragmentation of the molecule. The molecular ion peak (M+), corresponding to the intact molecule's mass (228.25 g/mol ), may be observed. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key expected fragments for 5-Acetyl-2-(3-aminophenoxy)pyridine would include:

A prominent peak from the loss of the acetyl group's methyl radical (CH₃•), resulting in a fragment at m/z 213.

Cleavage of the ether bond (C-O), leading to fragments corresponding to the aminophenoxy cation (m/z 108) or the 5-acetyl-2-pyridone cation (m/z 120).

Fragmentation of the pyridine ring itself, a characteristic feature for such compounds. nih.gov

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 228 | [C₁₃H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 213 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 121 | [C₇H₇NO]⁺ | Fragment corresponding to acetylpyridine. spectrabase.com |

| 108 | [C₆H₆NO]⁺ | Fragment corresponding to the aminophenoxy moiety. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Complex Mixtures

For compounds with lower volatility or thermal sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for purity assessment. Given the polar nature of the amine and ketone functionalities, 5-Acetyl-2-(3-aminophenoxy)pyridine is well-suited for reverse-phase LC, where it would be separated from nonpolar impurities.

LC-MS utilizes softer ionization techniques, such as Electrospray Ionization (ESI), which typically results in the protonated molecular ion [M+H]⁺ (m/z 229.26) as the base peak with minimal fragmentation. This makes it an excellent tool for confirming the molecular weight of the compound and quantifying its purity in complex mixtures, such as reaction monitoring or formulation analysis. nih.gov The high sensitivity of LC-MS allows for the detection and quantification of trace-level impurities that might not be visible by other methods.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis